N-tert-Butylhydroxylamine chemical properties and structure
N-tert-Butylhydroxylamine chemical properties and structure
An In-depth Technical Guide to N-tert-Butylhydroxylamine: Chemical Properties, Structure, and Applications
Introduction
N-tert-Butylhydroxylamine (t-BuNHOH) is an organic compound with significant utility in synthetic chemistry and various research fields. As an N-alkylated hydroxylamine, its unique structural and electronic properties make it a valuable intermediate, particularly in the synthesis of nitrones, hydroxamic acids, and C-nitroso compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
N-tert-Butylhydroxylamine is a viscous liquid in its free base form and is also commonly handled as a more stable white crystalline hydrochloride salt.[2][3] Its bulky tert-butyl group sterically influences its reactivity.
Table 1: Physicochemical and Structural Properties of N-tert-Butylhydroxylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [4][5] |
| Molecular Weight | 89.14 g/mol | [4] |
| IUPAC Name | N-tert-butylhydroxylamine | [4] |
| CAS Number | 16649-50-6 | [4] |
| Appearance | Viscous liquid | [2] |
| Boiling Point | 120.9°C at 760 mmHg | [5] |
| Density | 0.883 g/cm³ | [5] |
| Flash Point | 43.6°C | [5] |
| SMILES | CC(C)(C)NO | [4] |
| InChIKey | XWESXZZECGOXDQ-UHFFFAOYSA-N | [4][5] |
Table 2: Properties of N-tert-Butylhydroxylamine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂ClNO | [6] |
| Molecular Weight | 125.60 g/mol | [6] |
| CAS Number | 57497-39-9 | [6] |
| Appearance | White crystal | [3] |
| Melting Point | 183-189°C | [3][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-tert-Butylhydroxylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum typically shows a characteristic singlet for the nine protons of the tert-butyl group.[1]
-
Mass Spectrometry (MS) : GC-MS analysis provides fragmentation patterns useful for confirming the molecular structure. The NIST Mass Spectrometry Data Center lists a GC-MS spectrum with a top peak at m/z 57.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic stretches for O-H and N-H bonds.
Further spectral data, including ¹³C NMR and Raman spectra, are available through various chemical databases.[8][9]
Experimental Protocols
Synthesis of N-tert-Butylhydroxylamine
A common method for the preparation of N-tert-Butylhydroxylamine is the reduction of 2-methyl-2-nitropropane.[1] The following protocol is adapted from a patented procedure.[2]
Reaction: (CH₃)₃CNO₂ + Zn + CH₃COOH → (CH₃)₃CNHOH
Materials:
-
2-Methyl-2-nitropropane (6.18 g, 0.060 mole)
-
Zinc dust (5.89 g, 0.090 mole)
-
Glacial acetic acid (10.8 g, 0.180 mole)
-
95% Ethanol (350 mL)
-
Dichloromethane (100 mL total)
-
Magnesium sulfate
Procedure:
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel.
-
Add 350 mL of 95% ethanol to the flask and cool it to 10°C using an ice bath.[2]
-
Add 2-methyl-2-nitropropane and zinc dust to the cooled ethanol.[2]
-
Add glacial acetic acid dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]
-
After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.[2]
-
Remove the solvent via rotary evaporation. The residue will contain N-tert-butylhydroxylamine, zinc acetate, and water.[2]
-
Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc acetate cake.[2]
-
Wash the filter cake with two additional 25 mL portions of dichloromethane.[2]
-
Combine the filtrates and transfer to a separatory funnel. Separate the aqueous layer and dry the organic layer over magnesium sulfate.[2]
-
Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.[2]
Chemical Reactivity and Applications
N-tert-Butylhydroxylamine serves as a versatile building block in organic synthesis.[7]
Key Reactions:
-
Nitrone Formation: It readily condenses with aldehydes and alkynes to form N-tert-butyl nitrones, which are valuable 1,3-dipoles for cycloaddition reactions.[10]
-
Aziridine Synthesis: It can be used with phenylacetyl chloride in the synthesis of aziridine ketones.[10]
-
Intermediate for APIs: The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3]
Role in Biological Research
N-tert-Butylhydroxylamine is the active decomposition product of the widely used spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN).[11] Research has shown that N-tert-Butylhydroxylamine is significantly more potent than PBN in delaying senescence associated with reactive oxygen species (ROS).[11] This suggests its potential in studying and mitigating oxidative stress and mitochondrial dysfunction.
Safety and Handling
N-tert-Butylhydroxylamine and its salts must be handled with appropriate safety precautions.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Keep away from heat, sparks, and open flames.
-
The compound is hygroscopic and may oxidize slowly to the nitroso compound upon storage.[10]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]
- 2. N-tert-butylhydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. N-tert-butylhydroxylamine | C4H11NO | CID 98586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. N-(TERT-BUTYL)HYDROXYLAMINE HYDROCHLORIDE(57497-39-9) IR Spectrum [m.chemicalbook.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-tert-butylhydroxylamine | 16649-50-6 [chemicalbook.com]
- 11. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
